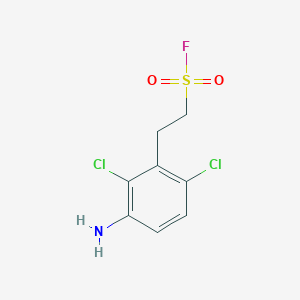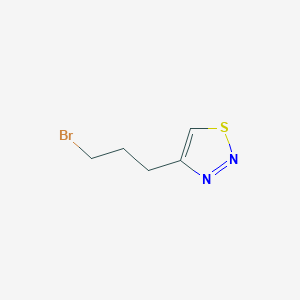
4-(3-Bromopropyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromopropyl)-1,2,3-thiadiazole is an organic compound belonging to the class of thiadiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is characterized by the presence of a bromopropyl group attached to the thiadiazole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)-1,2,3-thiadiazole typically involves the reaction of 1,2,3-thiadiazole with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Bromopropyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thiadiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Applications De Recherche Scientifique
4-(3-Bromopropyl)-1,2,3-thiadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Bromopropyl)-1,2,3-thiadiazole involves its interaction with molecular targets through its bromopropyl group and thiadiazole ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components.
Comparaison Avec Des Composés Similaires
4-(3-Chloropropyl)-1,2,3-thiadiazole: Similar structure with a chlorine atom instead of bromine.
4-(3-Iodopropyl)-1,2,3-thiadiazole: Similar structure with an iodine atom instead of bromine.
4-(3-Methylpropyl)-1,2,3-thiadiazole: Similar structure with a methyl group instead of bromine.
Uniqueness: 4-(3-Bromopropyl)-1,2,3-thiadiazole is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H7BrN2S |
|---|---|
Poids moléculaire |
207.09 g/mol |
Nom IUPAC |
4-(3-bromopropyl)thiadiazole |
InChI |
InChI=1S/C5H7BrN2S/c6-3-1-2-5-4-9-8-7-5/h4H,1-3H2 |
Clé InChI |
UNLGONBZCNCNAL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NS1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13199711.png)
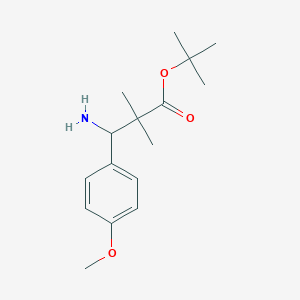
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)

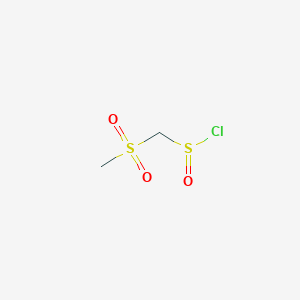
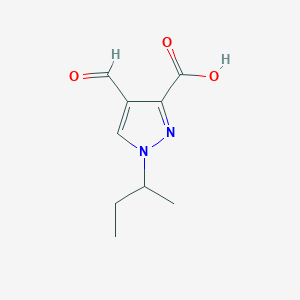
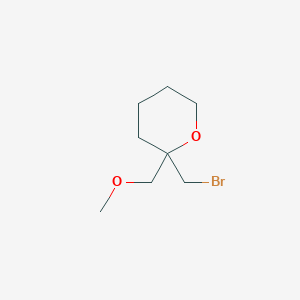
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)

![4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
